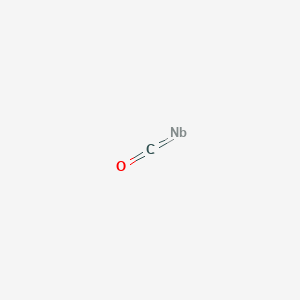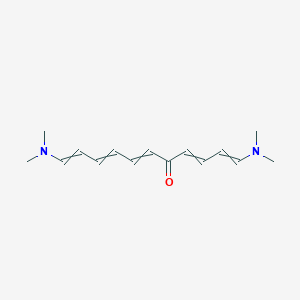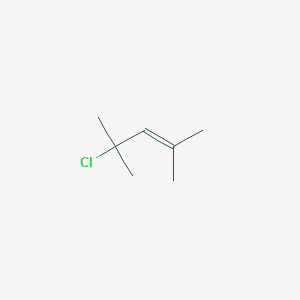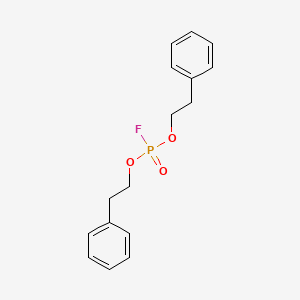![molecular formula C18H14N2 B14414308 Propanedinitrile, [bis(4-methylphenyl)methylene]- CAS No. 82074-10-0](/img/structure/B14414308.png)
Propanedinitrile, [bis(4-methylphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [bis(4-methylphenyl)methylene]- is an organic compound with the molecular formula C18H14N2. This compound is characterized by the presence of two nitrile groups attached to a central carbon atom, which is further bonded to two 4-methylphenyl groups. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [bis(4-methylphenyl)methylene]- typically involves the reaction of malononitrile with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the base deprotonates the malononitrile, allowing it to react with the aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common bases used in the reaction include piperidine or pyridine, and the reaction is typically carried out in a solvent such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Propanedinitrile, [bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, [bis(4-methylphenyl)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic rings can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a central carbon atom.
Benzylidenemalononitrile: Similar structure but with a benzylidene group instead of 4-methylphenyl groups.
Uniqueness
Propanedinitrile, [bis(4-methylphenyl)methylene]- is unique due to the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
82074-10-0 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-[bis(4-methylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H14N2/c1-13-3-7-15(8-4-13)18(17(11-19)12-20)16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
InChI Key |
PCOLLFCUIBQUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)

![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)




![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)
![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)

